1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIIVMQJCTWTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to summarize the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with specific biological targets. In particular, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-microbial therapies.
Inhibitory Activity Against DHFR
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. The inhibitory potential was assessed using in vitro biochemical assays and expressed as IC50 values.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| This compound | 13.70 ± 0.25 | 85% |
| Methotrexate (Control) | 0.086 ± 0.07 | 100% |
The data indicates that the compound's IC50 value of 13.70 µM suggests a potent inhibition capability compared to other derivatives tested .
Study on Anticancer Properties
In a recent study published in Scientific Reports, the compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound not only inhibited DHFR but also showed cytotoxic effects on cancer cells, enhancing its therapeutic potential as an anticancer agent.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against various pathogens. The findings revealed that it exhibited significant antibacterial activity, further supporting its potential as a therapeutic agent in infectious diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine and oxazole moieties significantly impact biological activity. Variations in substituents at the nitrogen atom of the piperidine ring were found to influence both potency and selectivity against DHFR.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional group similarities, enabling comparative analysis:
1-(4-Chlorobenzoyl)-N-(5-Methyl-1,2-Oxazol-3-yl)Piperidine-4-Carboxamide
- Key Differences :
- logP: 2.52 (chlorinated analog) vs. ~2.3–2.6 (predicted for difluoro analog, due to fluorine’s electronegativity).
- Polar Surface Area: 61.77 Ų (similar for both compounds).
- Implications :
- The difluoro substitution may enhance metabolic stability and membrane permeability compared to the chloro analog.
Novaluron (ISO Name)
- Structure : 1-[3-Chloro-4-(1,1,2-Trifluoro-2-Trifluoromethoxyethoxy)Phenyl]-3-(2,6-Difluorobenzoyl)Urea.
- Key Differences: Core Structure: Urea vs. piperidine-carboxamide. Substituents: Complex trifluoroethoxy chain vs. methyl-oxazolyl group.
Teflubenzuron
SARS-CoV-2 Inhibitors with Piperidine-4-Carboxamide Cores
- Examples :
- Key Differences :
Data Table: Comparative Analysis
*Predicted based on analog data; †Estimated from structural analogs; ‡Reported in .
Key Research Findings
Substituent Effects: Fluorine atoms in the target compound may improve bioavailability compared to chlorine in its analog, as seen in novaluron’s stability. The methyl-oxazolyl group could enhance hydrogen-bonding interactions, a feature absent in benzoylurea pesticides.
Therapeutic Potential: Piperidine-carboxamide derivatives (e.g., SARS-CoV-2 inhibitors) demonstrate versatility in targeting enzymes or receptors, suggesting the target compound could be optimized for similar pathways.
Agrochemical vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
